5-Methoxycanthin-6-one
Overview
Description
5-Methoxycanthin-6-one is a naturally occurring alkaloid belonging to the canthin-6-one class of compounds. These compounds are a subclass of β-carboline alkaloids with an additional D ring. This compound has been isolated from various plants, particularly those in the Rutaceae and Simaroubaceae families. It is known for its diverse biological activities, including anti-inflammatory and cytotoxic properties .
Mechanism of Action
Target of Action
5-Methoxycanthin-6-one is an orally active inhibitor of Leishmania strains . It also shows moderate anti-cancer effects on PC-3 cells .
Mode of Action
It has been found to exhibit a clear suppressive effect on thephagocytosis response . It also displays moderate cytotoxic activity against the human prostate cancer cell PC-3 line .
Biochemical Pathways
This compound is a subclass of β-carboline alkaloids with an additional D ring . The tricyclic intermediate could be transformed into 4,5-dihydrocanthin-6-one, which may sequentially yield canthin-6-one after oxidation .
Pharmacokinetics
A comparative study on pharmacokinetics and tissue distribution of 5-hydroxy-4-methoxycanthin-6-one and its metabolite in normal and dextran sodium sulfate-induced colitis rats by HPLC-MS/MS showed that the prototype of 5-hydroxy-4-methoxycanthin-6-one was the main existing form in both physiological and pathological conditions . The pharmacokinetic results showed that the prototype of 5-hydroxy-4-methoxycanthin-6-one had higher exposure and longer elimination in colitis than that in normal rats .
Result of Action
This compound has been found to induce apoptosis in a concentration-dependent manner . It affects the expressions of apoptotic-related proteins, including proteins pyruvate kinase (PKM), annexin A2 (ANXA2), galectin 3 (LGAL3), heterogeneous nuclear ribonucleoprotein A1 (HNRNP1A1), peroxiredoxin 3 (PRDX3), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .
Action Environment
The tissue distribution studies displayed that 5-hydroxy-4-methoxycanthin-6-one mainly accumulated in the intestinal tract . Especially, the distribution of 5-hydroxy-4-methoxycanthin-6-one in the intestinal tract was increased obviously in colitic rats . This suggests that the action environment, particularly the presence of inflammation, can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
5-Methoxycanthin-6-one has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported to exhibit cytotoxicity against Ailanthus altissima cells
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It has been reported to inhibit cell growth and exhibit cytotoxicity . It has also been found to be an orally active inhibitor of Leishmania strains .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through interactions with DNA and involvement in DNA damage and stress signaling pathways involving p38 and c-Jun N-terminal kinase .
Temporal Effects in Laboratory Settings
It has been suggested that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxycanthin-6-one can be achieved through several methods. One common approach involves the Bischer-Napieralski method, which was first reported in 1966. This method, however, yields a poor overall yield . Another approach is the “one-pot” microwave-mediated synthesis via the intramolecular inverse electron demand Diels-Alder (IEDDA) reaction, which provides a higher yield .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources, such as plants in the Rutaceae and Simaroubaceae families. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-Methoxycanthin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
5-Methoxycanthin-6-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
Canthin-6-one: The parent compound of 5-Methoxycanthin-6-one, known for its similar biological activities.
9-Methoxycanthin-6-one: Another derivative with comparable anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific methoxy group at the 5-position, which contributes to its distinct biological activities and chemical reactivity compared to other canthin-6-one derivatives .
Properties
IUPAC Name |
3-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c1-19-13-8-11-14-10(6-7-16-11)9-4-2-3-5-12(9)17(14)15(13)18/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEFUSAHPIYZHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC3=C2N(C1=O)C4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074544 | |
Record name | 5-Methoxycanthin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Methoxycanthin-6-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030227 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15071-56-4 | |
Record name | 5-Methoxycanthin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15071-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxycanthin-6-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015071564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Canthin-6-one, 5-methoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxycanthin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHOXYCANTHIN-6-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVM1A8LM35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Methoxycanthin-6-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030227 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
243 - 244 °C | |
Record name | 5-Methoxycanthin-6-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030227 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known sources of 5-Methoxycanthin-6-one?
A1: this compound has been isolated from various plant species, including Zanthoxylum chiloperone [, , ], Anthostema aubryanum [], Picrasma quassioides [, , , ], Eurycoma longifolia [], Odyendyea gabonensis [], Simarouba versicolor [, ], Ailanthus altissima [], Fagaropsis angolensis [], Bruce javanica [, ], and Leitneria floridana [].
Q2: What biological activities have been reported for this compound?
A2: Research suggests this compound possesses various biological activities, including:
- Antifungal activity: Demonstrates activity against various fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes [].
- Anti-inflammatory and Antioxidant Activities: Exhibits dose-dependent anti-inflammatory effects and significant radical scavenging activity comparable to Vitamin E [].
- Inhibitory effect on nitric oxide production: Demonstrates moderate inhibition of nitric oxide production [].
- Cytotoxic activity: Exhibits moderate cytotoxicity against the human prostate cancer cell line PC-3 [, ].
- Anti-plasmodial effects: Shows activity against chloroquine-resistant and sensitive strains of Plasmodium falciparum [].
Q3: How does the seasonal variation affect the yield of this compound in Zanthoxylum chiloperone?
A3: A study on Zanthoxylum chiloperone indicated that the content of this compound in the leaves varies throughout the year []. This highlights the importance of identifying the optimal harvesting season to maximize yield from this natural source.
Q4: Are there any studies on the structure-activity relationship (SAR) of this compound?
A4: While limited, some studies explore the impact of structural modifications on the biological activity of this compound and its analogs. For instance, comparing the cytotoxicities of canthin-6-one, 1-methoxycanthin-6-one, this compound, and canthin-6-one-3-N-oxide revealed no significant difference in activity among these four cytotoxic alkaloids []. Further research is needed to establish a comprehensive SAR profile.
Q5: What analytical techniques are commonly employed to identify and quantify this compound?
A5: Various spectroscopic and chromatographic techniques are used to characterize and quantify this compound:
- Spectroscopic methods: UV, IR, MS, 1H-NMR, and 13C-NMR are routinely used for structural elucidation [, , , , ].
- Chromatographic techniques: Isolation and purification often involve techniques like column chromatography over Sephadex LH-20 and silica gel, preparative TLC, preparative HPLC, and counter-current chromatography [, , , , , ].
- Phytoelectrochemical analysis: Voltammetry of microparticles methodology has been successfully applied to characterize the phytochemical composition of extracts containing this compound [].
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